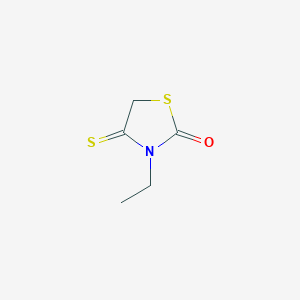![molecular formula C22H22N4O4 B13941819 3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by the presence of a phenol group, an imidazo[1,2-b]pyridazine core, and a 3,4,5-trimethoxybenzylamino substituent. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under reflux conditions in a suitable solvent such as 1,4-dioxane.
Introduction of the 3,4,5-Trimethoxybenzylamino Group: This step involves the reaction of the imidazo[1,2-b]pyridazine intermediate with 3,4,5-trimethoxybenzylamine under suitable conditions.
Attachment of the Phenol Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives under suitable conditions.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenol group or the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or aminated derivatives.
Aplicaciones Científicas De Investigación
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: As a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by binding to and inhibiting the activity of specific enzymes involved in the inflammatory response . Additionally, it may interact with other cellular targets, such as kinases and receptors, to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and may have similar biological activities.
3,4,5-Trimethoxybenzylamine Derivatives: These compounds share the 3,4,5-trimethoxybenzylamino group and may have similar chemical reactivity.
Uniqueness
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenol group, the imidazo[1,2-b]pyridazine core, and the 3,4,5-trimethoxybenzylamino substituent allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various scientific applications .
Propiedades
Fórmula molecular |
C22H22N4O4 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
3-[6-[(3,4,5-trimethoxyphenyl)methylamino]imidazo[1,2-b]pyridazin-3-yl]phenol |
InChI |
InChI=1S/C22H22N4O4/c1-28-18-9-14(10-19(29-2)22(18)30-3)12-23-20-7-8-21-24-13-17(26(21)25-20)15-5-4-6-16(27)11-15/h4-11,13,27H,12H2,1-3H3,(H,23,25) |
Clave InChI |
DPEMYWRZZPNKEA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)

![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)



![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)
![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)


